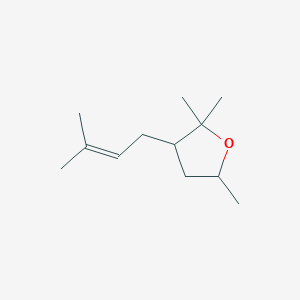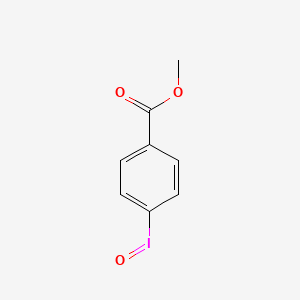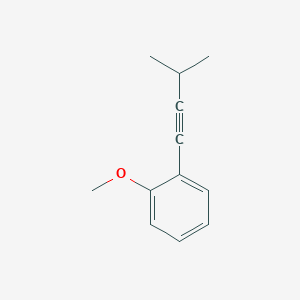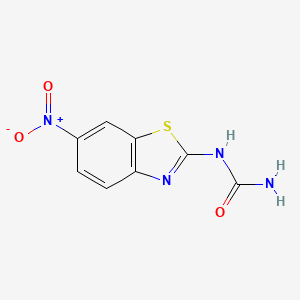
N-(6-Nitro-1,3-benzothiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Nitro-1,3-benzothiazol-2-yl)urea is a compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring This compound is notable for its nitro group at the 6th position and a urea moiety at the 2nd position of the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Nitro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-aminobenzenethiol with a nitro-substituted isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol to form the benzothiazole ring, followed by nitration and urea formation.
Knoevenagel Condensation: This involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration and urea formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-Nitro-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include amino-substituted benzothiazoles, alkylated derivatives, and various other functionalized benzothiazole compounds .
Wissenschaftliche Forschungsanwendungen
N-(6-Nitro-1,3-benzothiazol-2-yl)urea has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(6-Nitro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and antiviral effects.
Vergleich Mit ähnlichen Verbindungen
- N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 5-Nitro-1,2-benzothiazol-3-amine
Comparison: N-(6-Nitro-1,3-benzothiazol-2-yl)urea is unique due to its specific substitution pattern and the presence of the urea moiety, which imparts distinct biological activities compared to its analogs. The nitro group at the 6th position enhances its reactivity and potential as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
111962-93-7 |
|---|---|
Molekularformel |
C8H6N4O3S |
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
(6-nitro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C8H6N4O3S/c9-7(13)11-8-10-5-2-1-4(12(14)15)3-6(5)16-8/h1-3H,(H3,9,10,11,13) |
InChI-Schlüssel |
HQYLPIQROVJOKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)



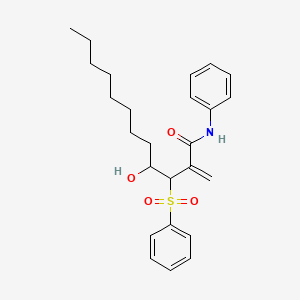
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
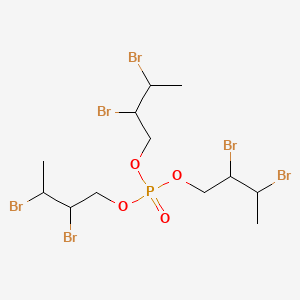
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
